4-[(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-methyl-1(2H)-isoquinolinone
Description
4-[(8-Chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-methyl-1(2H)-isoquinolinone is a structurally complex organic compound featuring:
- Pyridoindole core: A fused bicyclic system of pyridine and indole rings, with a chlorine substituent at the 8-position.
- Isoquinolinone moiety: A nitrogen-containing heterocycle (1(2H)-isoquinolinone) substituted with a methyl group at position 2.
- Carbonyl linker: Connects the pyridoindole and isoquinolinone units, enhancing conformational rigidity and biological target interaction.
The chloro substituent and methyl group likely enhance lipophilicity and binding specificity, making it a candidate for therapeutic applications such as anticancer or neuroprotective agents .
Properties
Molecular Formula |
C22H18ClN3O2 |
|---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
4-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C22H18ClN3O2/c1-25-11-18(14-4-2-3-5-15(14)21(25)27)22(28)26-9-8-20-17(12-26)16-10-13(23)6-7-19(16)24-20/h2-7,10-11,24H,8-9,12H2,1H3 |
InChI Key |
XMXVRSLZIRXQKA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-methyl-1(2H)-isoquinolinone involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole, which can then be further modified to obtain the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the isoquinolinone ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include methanesulfonic acid for indole synthesis, and various oxidizing and reducing agents for subsequent modifications . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-methyl-1(2H)-isoquinolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-[(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-methyl-1(2H)-isoquinolinone involves its interaction with specific molecular targets. It has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . The compound binds to multiple receptors and enzymes, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Chloro vs. Methoxy Substituents :
- The target compound’s 8-chloro group may enhance electron-withdrawing effects and receptor binding compared to methoxy-substituted analogs (e.g., in ), which prioritize solubility and metabolic stability .
- Chloro derivatives often exhibit stronger anticancer activity due to increased electrophilicity and DNA interaction .
Core Heterocycle Influence: Isoquinolinone (target compound) vs. quinazolinone (): Isoquinolinone’s planar structure may improve intercalation with DNA or enzymes, while quinazolinone’s dual nitrogen atoms favor kinase inhibition .
Biological Activity Trends: Pyridoindole derivatives with carbonyl linkers (e.g., target compound, ) show broader pharmacological profiles due to conformational rigidity and target selectivity . Methyl substitution on the isoquinolinone (target compound) may reduce metabolic degradation compared to unsubstituted analogs .
Table 2: Pharmacological Profile Comparison
Research Findings and Implications
- Structural Uniqueness: The target compound’s combination of 8-chloro-pyridoindole and methyl-isoquinolinone distinguishes it from analogs with methoxy, thienyl, or ethanone groups. This likely enhances its affinity for kinase or protease targets implicated in cancer and neurodegeneration .
- Synthetic Challenges: Multi-step synthesis involving condensation and cyclization (as seen in ) is common for pyridoindoles, but the isoquinolinone moiety may require specialized coupling reagents .
- Therapeutic Potential: highlights pyridoindole derivatives as tau aggregation inhibitors for Alzheimer’s, suggesting the target compound could be repurposed for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
